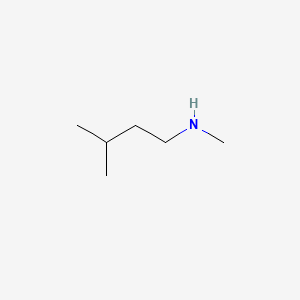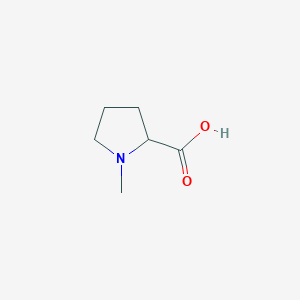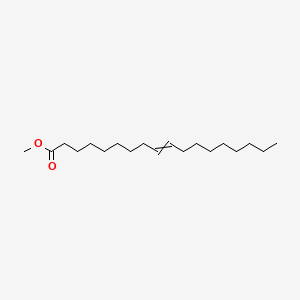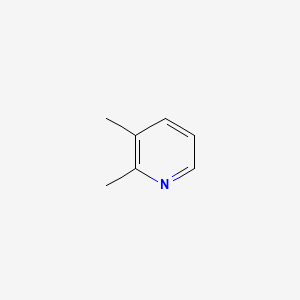
N-甲基异戊胺
描述
N-Methylisoamylamine is a molecule that has been found to bind to opioid receptors in the brain, leading to pain relief. It also binds to monoamine oxidase (MAO) and prevents it from breaking down neurotransmitters such as dopamine and serotonin .
Molecular Structure Analysis
N-Methylisoamylamine has a molecular formula of C6H15N and a molecular weight of 101.19 g/mol . The SMILES string for this compound is CNCCC©C .Physical And Chemical Properties Analysis
N-Methylisoamylamine has a boiling point of 111 °C and a density of 0.783 g/cm3 . It is a highly flammable liquid .科学研究应用
合成和化学性质
- N-甲基和N-烷基胺的合成:N-甲基和N-烷基胺,包括N-甲基异戊胺,在学术研究和工业生产中都具有重要意义。这些化合物存在于许多生命科学分子中,并调节它们的活性。一种快捷的合成方法涉及氮掺杂的石墨烯活化的纳米级Co3O4基催化剂,从硝基芳烃或胺和水甲醛或醛在甲酸存在下开始。该方案允许合成各种N-甲基和N-烷基胺,氨基酸衍生物和现有药物分子(Senthamarai等,2018)。
生物胺的形成和分析
- 真菌合成:甲基异戊基亚硝胺,一种致癌的N-亚硝基化合物,可以通过在含有异戊胺(一种初级胺)的葡萄糖铵硝酸盐培养基中使用真菌(镰刀菌)实验合成。这表明真菌有潜力从较简单的胺(如异戊胺)合成复杂化合物,如甲基异戊基亚硝胺(Ji et al., 1985)。
- 葡萄酒中的生物胺:已开发了一种改进的方法来定量葡萄酒中的生物胺,包括异戊胺。这种敏感的方法涉及与丹磺酰氯衍生化并通过HPLC与PDA检测器耦合进行分离。它被应用于检测和定量各种葡萄酒中的生物胺,强调在食品和饮料产品中分析这类化合物的重要性(Manetta et al., 2016)。
酶反应和生物化学
- β-羟基胺的酶测定:使用牛肾上腺苯乙醇胺N-甲基转移酶的酶测定可以将β-羟基胺转化为它们的N-甲基衍生物,如N-甲基异戊胺。这种方法使用C 14 -S-腺苷甲硫氨酸作为甲基供体,对β-羟基胺具有特异性,并在测量生物样本中的辛巴胺和苯乙醇胺等化合物方面具有应用(Molinoff et al., 1969)。
安全和危害
属性
IUPAC Name |
N,3-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-6(2)4-5-7-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOCODZVGPDGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334534 | |
| Record name | N-Methylisoamylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylisoamylamine | |
CAS RN |
4104-44-3 | |
| Record name | N,3-Dimethyl-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylisoamylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4104-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














